molecular formula C15H12IN3 B7744174 6-Iodo-4-benzylaminoquinazoline

6-Iodo-4-benzylaminoquinazoline

Cat. No.: B7744174
M. Wt: 361.18 g/mol
InChI Key: NJGDJEQDSVRVRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

N-benzyl-6-iodoquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12IN3/c16-12-6-7-14-13(8-12)15(19-10-18-14)17-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGDJEQDSVRVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=C2C=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-iodo-2-phenyl-4H-benzoxazin-4-one with benzylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 6-Iodo-4-benzylaminoquinazoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-4-benzylaminoquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which may exhibit enhanced biological activities .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The electron-withdrawing chlorine in 4-chloro analogs increases electrophilicity at position 4, favoring nucleophilic substitution. The benzylamino group, in contrast, introduces electron-donating and steric effects, modulating reactivity .
  • Biological Relevance: Benzylamino derivatives often exhibit improved target selectivity in kinase inhibitors (e.g., EGFR inhibitors) compared to smaller substituents like -NH₂ or -Cl due to better fit in ATP-binding pockets.

Chemical Reactivity

  • 6-Iodo-4-chloroquinazoline : Reacts with nucleophiles (e.g., amines, thiols) at position 3. The iodine atom enables cross-coupling for bioconjugation or fluorination.
  • This compound: The benzylamino group resists nucleophilic substitution but can undergo alkylation or acylation. The iodine permits late-stage diversification via palladium-catalyzed reactions .

Research Findings and Trends

  • Synthetic Efficiency: The synthesis of 6-iodoquinazolines (including the benzylamino derivative) achieves moderate yields (50–70%) under standardized conditions, as described in the Molecules paper .
  • Drug Discovery Utility: 4-Benzylamino substitution is a common strategy in kinase inhibitor design, suggesting that this compound could serve as a precursor for targeted therapies.

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